Alogliptin(1+)

Description

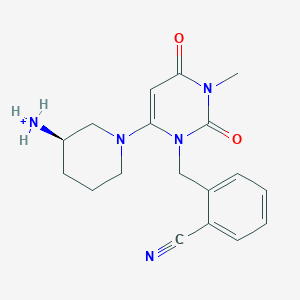

Structure

3D Structure

Properties

Molecular Formula |

C18H22N5O2+ |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]azanium |

InChI |

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/p+1/t15-/m1/s1 |

InChI Key |

ZSBOMTDTBDDKMP-OAHLLOKOSA-O |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)[NH3+] |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)[NH3+] |

Origin of Product |

United States |

Scientific Research Applications

Introduction to Alogliptin

Alogliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4), primarily used in the management of type 2 diabetes mellitus. By inhibiting DPP-4, alogliptin increases the levels of incretin hormones, which enhance insulin secretion and suppress glucagon release, leading to improved glycemic control. This article explores the various applications of alogliptin, supported by clinical studies and data.

Glycemic Control in Type 2 Diabetes

Alogliptin has been extensively studied for its efficacy in controlling blood glucose levels in patients with type 2 diabetes. A pivotal study demonstrated significant reductions in hemoglobin A1c (HbA1c) levels among patients treated with alogliptin compared to placebo. Specifically, patients receiving 12.5 mg and 25 mg doses showed mean reductions in HbA1c of −0.56% and −0.59%, respectively, after 26 weeks of treatment, compared to a mere −0.02% reduction in the placebo group .

Table 1: Efficacy of Alogliptin on HbA1c Levels

| Treatment Group | HbA1c Reduction (%) | P-value (vs. placebo) |

|---|---|---|

| Placebo | −0.02 | — |

| 12.5 mg Alogliptin | −0.56 | <0.001 |

| 25 mg Alogliptin | −0.59 | <0.001 |

Combination Therapy

Alogliptin is often used as an adjunct therapy alongside other antidiabetic medications, such as metformin and pioglitazone. In combination therapy, alogliptin has shown to further reduce HbA1c levels and improve overall glycemic control without significant weight gain or increased risk of hypoglycemia . In a study involving patients inadequately controlled on metformin or pioglitazone, alogliptin demonstrated substantial improvements in glycemic parameters.

Table 2: Efficacy of Alogliptin in Combination Therapy

| Combination Therapy | HbA1c Reduction (%) | Weight Change (kg) | Hypoglycemia Incidence (%) |

|---|---|---|---|

| Alogliptin + Metformin | -0.8 | +0.1 | 3 |

| Alogliptin + Pioglitazone | -1.2 | +3.14 | 2.5 |

Real-World Evidence

Recent observational studies have provided insights into the real-world effectiveness of alogliptin when added to existing treatment regimens. In one retrospective study involving Indian patients, the addition of alogliptin led to a reduction in average blood glucose levels from 196 mg/dl to 149 mg/dl over five weeks, along with a notable increase in time spent within the target glucose range .

Table 3: Real-World Evidence on Glycemic Control

| Case Study | Average Blood Glucose Before (mg/dl) | Average Blood Glucose After (mg/dl) | Time in Target Range (%) Before | Time in Target Range (%) After |

|---|---|---|---|---|

| Case 1 | 196 | 149 | 45 | 75 |

| Case 2 | 158 | 125 | 67 | 91 |

Tolerability and Side Effects

The safety profile of alogliptin has been well established through various clinical trials. The incidence of adverse events is comparable to placebo, with hypoglycemia rates remaining low (1.5% to 3%) across treatment groups . Long-term studies indicate that alogliptin does not significantly increase the risk of serious adverse effects, including cardiovascular events or cancer .

Specific Adverse Events

While generally well tolerated, some cases have reported adverse effects such as stomatitis associated with alogliptin use . Monitoring for such side effects is essential during treatment.

Chemical Reactions Analysis

Key Intermediate: (R)-3-Aminopiperidine

The synthesis begins with nicotinamide (6), a low-cost precursor, which undergoes ruthenium-catalyzed asymmetric hydrogenation to form (R)-3-aminopiperidine (5). This step introduces the chiral center critical for the drug’s activity .

Condensation with Pyrimidine Core

Reaction Details:

-

Reagents: α-bromo-o-tolunitrile (3), 6-chlorouracil (2), sodium hydride (NaH)

-

Conditions: Toluene, 65–70°C, 12–14 hours

-

Product: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (10)

This step involves nucleophilic substitution between the pyrimidine ring and the aminopiperidine moiety. The reaction is driven by the strong base NaH, enabling the coupling of the two fragments .

Hofmann Rearrangement

Reaction Details:

-

Reagents: Iodobenzene diacetate (PIDA)

-

Conditions: 2-propanol/water (1:1), 20°C, 3 hours

-

Product: Alogliptin(1+)

The Hofmann rearrangement transforms the amide group into an amine, preserving the R-enantiomer’s stereochemistry (>99% purity) . PIDA facilitates this transformation under mild conditions, ensuring minimal impurities (e.g., <0.04% contamination by 11) .

Benzoate Salt Formation

Reaction Details:

-

Reagents: Benzoic acid

-

Conditions: Isopropyl alcohol (IPA), 60°C, 19 hours

-

Product: Alogliptin benzoate

The final step involves salt formation with benzoic acid to enhance the compound’s solubility and stability. The benzoate salt crystallizes with a high yield (92%) and purity (99.79%) .

Stereochemical Considerations

Alogliptin(1+) exists predominantly as the R-enantiomer, which is critical for its DPP-4 inhibitory activity. The asymmetric hydrogenation step ensures enantiomeric excess, while subsequent reactions (e.g., Hofmann rearrangement) maintain stereochemical integrity .

Structural Insights

The X-ray crystal structure of alogliptin(1+) bound to DPP-4 reveals key interactions:

-

Hydrophobic interactions: Cyanobenzyl group engages the S1 pocket (Tyr662).

-

Hydrogen bonding: Aminopiperidine forms salt bridges with Glu205 and Glu206 .

Metabolic Pathways

Alogliptin(1+) undergoes minimal metabolism, with <1% N-demethylation and <6% N-acetylation. Its primary excretion route is renal (76%), with a terminal half-life of 21 hours .

Q & A

Basic Research Questions

Q. How to design experiments evaluating Alogliptin’s efficacy in type 2 diabetes mellitus (T2DM)?

- Methodological Answer :

- Use randomized controlled trials (RCTs) with HbA1c reduction as the primary endpoint. Include comparator arms (e.g., sulfonylureas, placebo) and stratify patients by baseline HbA1c, renal function, and comorbidities. For long-term durability, follow patients for ≥2 years, as demonstrated in the ENDURE trial, which showed sustained glycemic control with alogliptin + metformin vs. sulfonylurea + metformin .

- Key Parameters :

| Parameter | Alogliptin 12.5 mg | Alogliptin 25 mg | Comparator (Glipizide) |

|---|---|---|---|

| HbA1c reduction (%) | 0.54 ± 1.22 | 0.58 ± 1.18 | 0.49 ± 1.30 |

| Patients achieving HbA1c ≤7% | 24.2% | 26.9% | 10.7% |

| Hypoglycemia incidence | 1.2% | 1.5% | 12.8% |

| (Data adapted from ) |

Q. What are key considerations in validating analytical methods for quantifying Alogliptin in combination therapies?

- Methodological Answer :

- Employ ion-pair reverse-phase HPLC (RP-HPLC) with UV detection, optimized using experimental design (e.g., Box-Behnken) to assess robustness. Validate parameters per ICH guidelines:

- Accuracy : Spike metformin and alogliptin at 80%, 100%, and 120% levels; report recovery rates (e.g., 98–102% for alogliptin) .

- Specificity : Resolve peaks at Rf 0.44 (metformin) and 0.66 (alogliptin) without interference from excipients .

- Use Mahrouse and Lamie’s protocol for simultaneous quantification in tablets, ensuring mobile phase stability with 0.1% trifluoroacetic acid .

Q. How to conduct structure-activity relationship (SAR) studies for DPP-IV inhibitors like Alogliptin?

- Methodological Answer :

- Apply skeleton transition and functional group swap strategies to design analogs. Synthesize 15+ pyridone derivatives and test in vitro DPP-IV inhibition. Use 1H NMR and ESI-MS for structural confirmation. Prioritize compounds with IC50 values comparable to alogliptin (e.g., compounds 11a, 38, 41 in ).

Advanced Research Questions

Q. How to resolve contradictions between short-term efficacy and long-term durability of Alogliptin in real-world studies?

- Methodological Answer :

- Conduct meta-regression analyses to adjust for confounding variables (e.g., adherence, diet therapy). In the ATTAK-J study, HbA1c reduction at 12 months (0.54% ± 1.22%) correlated with dietary adherence, independent of sulfonylurea use . Use mixed-effects models to account for heterogeneity in observational data .

Q. What methodological challenges arise in assessing cardiovascular (CV) safety of Alogliptin across diverse populations?

- Methodological Answer :

- Address heterogeneity in trial designs by standardizing endpoints (e.g., MACE-4: CV death, MI, stroke, hospitalization for angina). Pool data from RCTs (e.g., EXAMINE trial) and real-world studies (e.g., Japanese cohorts) . Use propensity score matching to balance baseline CV risk factors.

Q. How to optimize cost-effectiveness models comparing Alogliptin with sulfonylureas as add-on therapies?

- Methodological Answer :

- Apply incremental cost-effectiveness ratios (ICERs) with quality-adjusted life-years (QALYs) as outcomes. In UK models, alogliptin 25 mg + metformin had an ICER of £7,217/QALY vs. sulfonylurea + metformin, driven by reduced hypoglycemia and weight neutrality . Incorporate long-term durability data to avoid underestimating savings from delayed treatment escalation .

Q. What strategies improve reproducibility in chromatographic analysis of Alogliptin in multi-drug formulations?

- Methodological Answer :

- Pre-treat columns with ion-pair reagents (e.g., hexanesulfonate) to enhance peak symmetry. Validate column batch-to-batch variability using Mahrouse and Lamie’s robustness criteria (e.g., %RSD <2% for retention time) . Submit raw chromatograms and validation datasets as supplementary materials per BJOC guidelines .

Data Contradiction Analysis Framework

- Step 1 : Identify discrepancies (e.g., HbA1c reduction in RCTs vs. real-world studies).

- Step 2 : Adjust for confounders (e.g., adherence, concomitant therapies) using multivariate regression .

- Step 3 : Validate findings via sensitivity analyses (e.g., excluding studies with high risk of bias) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.